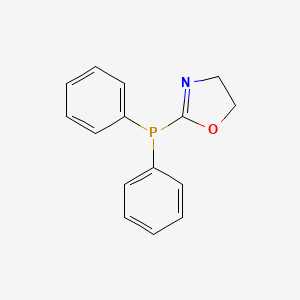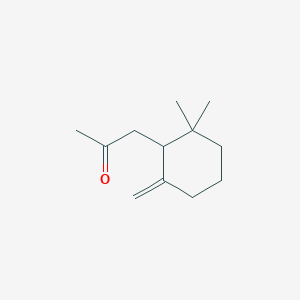
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- is a complex organic compound characterized by its unique structure, which includes a benzenamine core substituted with a furanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-butyl-5-methyl-2(5H)-furanone and 2,6-dimethylbenzenamine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including distillation and recrystallization, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanylidene group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine core or the furanylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- involves its interaction with specific molecular targets. The furanylidene group can participate in π-π interactions with aromatic systems, while the benzenamine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,4-dimethyl-
- Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,5-dimethyl-
Uniqueness
The unique structural features of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- include the specific positioning of the methyl groups on the benzenamine core, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds and potentially more suitable for certain applications.
Eigenschaften
CAS-Nummer |
574734-25-1 |
|---|---|
Molekularformel |
C17H23NO |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
4-butyl-N-(2,6-dimethylphenyl)-2-methyl-2H-furan-5-imine |
InChI |
InChI=1S/C17H23NO/c1-5-6-10-15-11-14(4)19-17(15)18-16-12(2)8-7-9-13(16)3/h7-9,11,14H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
QEDBXUMESJFUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(OC1=NC2=C(C=CC=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![(1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14237290.png)
![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)

![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)




